Methyl 4-bromo-3-nitrobenzoate

Quality Control Analytical Chemistry Synthetic Reliability

Researchers developing SGLT2 inhibitors need a polyfunctional aryl building block with orthogonal reactive handles for regioselective diversification. Methyl 4-bromo-3-nitrobenzoate (CAS 2363-16-8) provides this via its 1,2,4-substitution pattern: 4-Br enables Pd-catalyzed cross-coupling; 3-NO₂ reduces to amine for post-coupling diversification; methyl ester supports solid-phase immobilization & amide conjugation. Mp 101-105°C ensures compatibility with automated weighing systems. Supplied as crystalline solid, ≥98% purity, for library synthesis and medchem workflows.

Molecular Formula C8H6BrNO4
Molecular Weight 260.04 g/mol
CAS No. 2363-16-8
Cat. No. B1363462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-3-nitrobenzoate
CAS2363-16-8
Molecular FormulaC8H6BrNO4
Molecular Weight260.04 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C8H6BrNO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3
InChIKeyBNNDHGPPQZVKMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Bromo-3-Nitrobenzoate: Orthogonal Intermediate


Methyl 4-bromo-3-nitrobenzoate (CAS 2363-16-8) is a polyfunctional aromatic building block containing a methyl ester, a bromine atom, and a nitro group on a single phenyl ring [1]. Its molecular weight is 260.04 g/mol [1]. The strategic 1,2,4-substitution pattern (nitro at position 3, bromine at position 4 relative to the ester at position 1) provides orthogonal reactive handles [2]. The nitro group serves as a strong meta-director and can be reduced to an amine, while the bromine atom is a premier leaving group for palladium-catalyzed cross-couplings [2].

Methyl 4-Bromo-3-Nitrobenzoate: Irreplaceable Substitution Pattern


The compound's utility is strictly dependent on the synergistic relationship between its 4-bromo and 3-nitro substituents. Substituting with regioisomers like Methyl 2-bromo-5-nitrobenzoate alters the electronic landscape, deactivating the ring differently and potentially blocking specific cross-coupling pathways due to ortho steric hindrance [1]. Using mono-functional analogs (e.g., Methyl 4-bromobenzoate) forfeits the nitro handle, preventing post-coupling amine diversification . The absence of the ester (as in 4-bromo-3-nitrotoluene) removes the ability to conjugate or form amides without additional oxidation steps . This specific substitution pattern is essential for the regioselective synthesis documented in patents for SGLT2 inhibitors and other therapeutic candidates [1].

Methyl 4-Bromo-3-Nitrobenzoate: Comparative Performance Evidence


Purity & Melting Point vs. Ethyl Ester

High-purity Methyl 4-bromo-3-nitrobenzoate is consistently supplied with a GC purity of ≥98.0% and a sharp melting point of 101.0-105.0 °C [1]. This contrasts with the ethyl ester analog (Ethyl 4-bromo-3-nitrobenzoate), which typically exhibits a broader, lower melting range and lower commercial purity specifications (often ≤95%) . The methyl ester's solid, crystalline nature at room temperature (m.p. ~103 °C) simplifies handling and purification compared to lower-melting or liquid analogs, directly reducing recrystallization steps and improving downstream yield consistency [1].

Quality Control Analytical Chemistry Synthetic Reliability

Cross-Coupling Reactivity at 4-Position

The bromine atom at the para (4-) position of Methyl 4-bromo-3-nitrobenzoate is highly activated for oxidative addition in palladium-catalyzed cross-coupling reactions due to the strong electron-withdrawing effect of the ortho-nitro group and meta-ester group [1]. This electronic activation results in faster reaction kinetics and higher conversion yields compared to bromine at the ortho (2-) or meta (3-) positions in isomeric bromo-nitrobenzoates, where steric hindrance and less favorable electron density respectively slow the oxidative addition step [1].

Suzuki Coupling Heck Reaction Sonogashira Coupling

Solid-Phase Synthesis and Compound Management Benefits

The molecular weight of Methyl 4-bromo-3-nitrobenzoate is 260.04 g/mol [1]. Its more common analog, the corresponding acid (4-Bromo-3-nitrobenzoic acid, CAS 6319-40-0), has a molecular weight of 246.02 g/mol . While the acid is lighter, the methyl ester offers distinct advantages in automated solid-phase synthesis: it is non-ionic and has higher solubility in non-polar organic solvents (e.g., toluene, dichloromethane) [1], crucial for resin swelling and reagent distribution. This contrasts with the acid's poor solubility in common organic media without a base. Furthermore, the methyl ester's defined melting point (101-105°C) allows for easier handling and automated weighing in high-throughput compound management facilities compared to the acid's higher melting point (approx. 175-180°C) and potential for decarboxylation under certain conditions [1].

Medicinal Chemistry Library Synthesis Compound Management

Methyl 4-Bromo-3-Nitrobenzoate: Research & Industrial Applications


SGLT2 Inhibitor Intermediate Synthesis

Methyl 4-bromo-3-nitrobenzoate serves as a critical aryl halide component in the convergent synthesis of SGLT2 inhibitor drug candidates. The 4-bromo group is coupled with a complex aryl boronate, while the nitro group is subsequently reduced to an amine for further diversification, as documented in processes for preparing diabetes therapeutics [1]. This specific substitution pattern is essential for achieving the correct regiochemistry in the final active pharmaceutical ingredient.

Solid-Phase Peptidomimetic & Library Synthesis

The compound is ideal for automated solid-phase synthesis due to its non-ionic methyl ester group, which exhibits good solubility in organic solvents like toluene and dichloromethane [2]. This ensures efficient resin swelling and homogeneous reagent distribution during coupling and reduction steps. The orthogonal bromo and nitro handles allow for sequential diversification on solid support, enabling the rapid generation of diverse compound libraries for high-throughput screening [2].

High-Throughput Compound Management & Weighing

With a defined melting point between 101.0 and 105.0 °C and a solid, crystalline form at room temperature, Methyl 4-bromo-3-nitrobenzoate is well-suited for automated compound management systems [2]. Its physical properties minimize issues like deliquescence or static adhesion during robotic weighing, ensuring accurate compound delivery for assay-ready plates and reducing error rates in large-scale screening operations compared to more problematic physical forms.

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